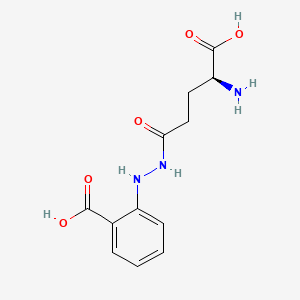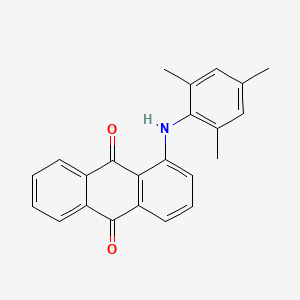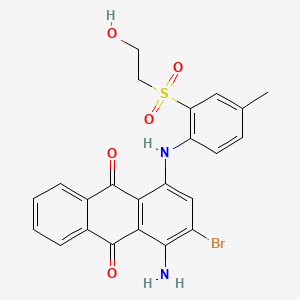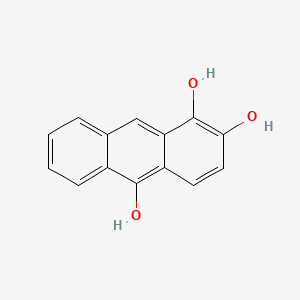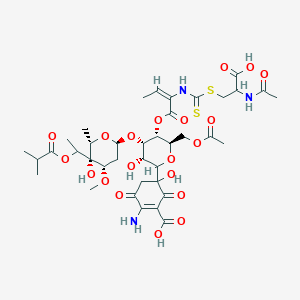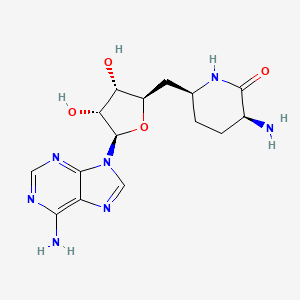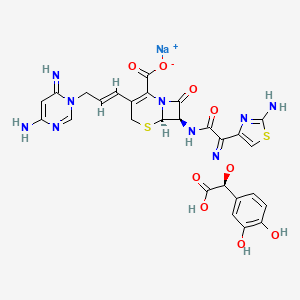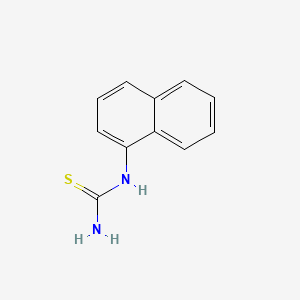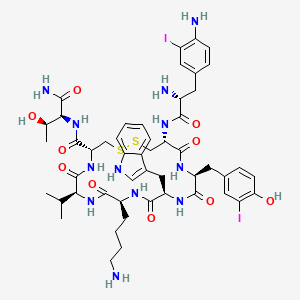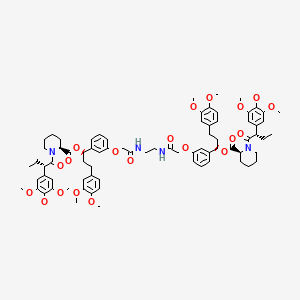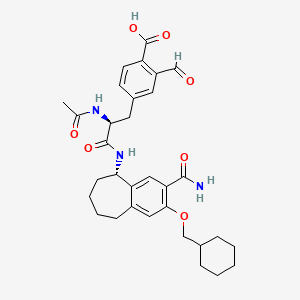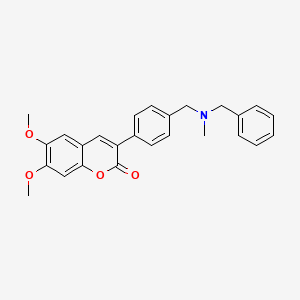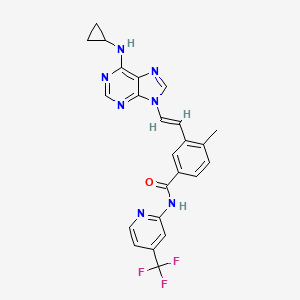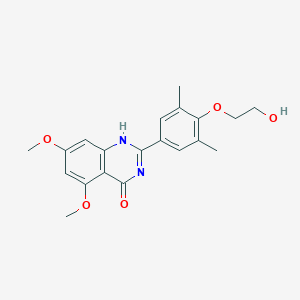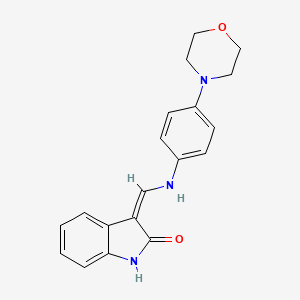
3-((4-Morpholinophenylamino)methylene)-1,3-dihydroindol-2-one
Overview
Description
AGN-199659, a Novel Tyrosine Kinase Inhibitor, Blocks Choroidal Neovascularization.
Scientific Research Applications
Structural and Spectral Analysis
A study focusing on a similar Mannich base, 3-(morpholin-4-ylmethyl)-1,3-benzothiazole-2-thione, revealed insights into its crystal structure and spectral properties. This research is relevant for understanding the structural characteristics of compounds including the morpholine group and their potential applications in material science or molecular engineering (Franklin, Tamilvendan, Prabhu, & Balasubramanian, 2011).
Synthesis Techniques
Research on related compounds such as 2-(2-cyanoethyl)sulfanyl-1H-isoindole-1,3-(2H)-dione and its sulfur-transfer agents can provide insights into the synthesis methods for similar structures, which is essential for developing new pharmaceuticals or research chemicals (Klose, Reese, & Song, 1997).
Molecular Structure Studies
The molecular structures of amino and nitro derivatives of 1,3-di(morpholin-4-yl)benzene offer insights into the spatial structures and reactivities of monomer units, which are crucial in polymer science and material engineering (Kovalevsky, Shishkin, & Ponomarev, 1998).
Catalytic Reactions and Synthesis
The stereoselective synthesis of related compounds like (E)‐3‐(Methoxycarbonyl)methylene‐1,3‐dihydroindol‐2‐ones using palladium-catalyzed oxidative carbonylation demonstrates advanced synthetic routes that could be applicable to the synthesis of 3-((4-Morpholinophenylamino)methylene)-1,3-dihydroindol-2-one, which may have implications in medicinal chemistry (Gabriele et al., 2001).
properties
CAS RN |
503626-12-8 |
|---|---|
Product Name |
3-((4-Morpholinophenylamino)methylene)-1,3-dihydroindol-2-one |
Molecular Formula |
C19H19N3O2 |
Molecular Weight |
321.4 g/mol |
IUPAC Name |
3-[(4-morpholin-4-ylphenyl)iminomethyl]-1H-indol-2-ol |
InChI |
InChI=1S/C19H19N3O2/c23-19-17(16-3-1-2-4-18(16)21-19)13-20-14-5-7-15(8-6-14)22-9-11-24-12-10-22/h1-8,13,21,23H,9-12H2 |
InChI Key |
SMHPROJLYWVEKK-LGMDPLHJSA-N |
Isomeric SMILES |
C1COCCN1C2=CC=C(C=C2)N/C=C\3/C4=CC=CC=C4NC3=O |
SMILES |
C1COCCN1C2=CC=C(C=C2)N=CC3=C(NC4=CC=CC=C43)O |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)NC=C3C4=CC=CC=C4NC3=O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
AGN-199659; AGN 199659; AGN199659; |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

